

"Ethyl 2-(thiazol-2-yl)acetate" chemical formula

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Compound of Interest

Compound Name:	<i>Ethyl 2-(thiazol-2-yl)acetate</i>
Cat. No.:	B173493

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An In-Depth Technical Guide to **Ethyl 2-(thiazol-2-yl)acetate**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

Ethyl 2-(thiazol-2-yl)acetate is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an acidic methylene group activated by both a thiazole ring and an ester moiety, endows it with versatile reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core physicochemical properties, details robust synthetic methodologies with mechanistic insights, explores its key chemical transformations, and contextualizes its application as a strategic precursor in the design of novel therapeutics. The content is grounded in established protocols and authoritative scientific literature to ensure accuracy and practical utility.

Core Molecular Profile

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This motif is considered a "privileged structure" in drug discovery, appearing in a wide array of FDA-approved drugs and biologically active agents.^[1] Its prevalence is due to its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid scaffold for orienting functional groups toward biological targets. Vitamin B1 (Thiamine) is a classic example of a vital natural product containing the thiazole ring.^[1] **Ethyl**

2-(thiazol-2-yl)acetate serves as a foundational reagent for introducing this valuable scaffold into more complex molecular architectures.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of **Ethyl 2-(thiazol-2-yl)acetate** are summarized below.

Property	Value	Source
Chemical Formula	C ₇ H ₉ NO ₂ S	[2] [3]
Molecular Weight	171.22 g/mol	[2]
CAS Number	141704-11-2	[2] [3] [4]
MDL Number	MFCD12114489	[2]
Appearance	Colorless to light yellow liquid (typical)	[5]
Purity	Typically >95%	[3]

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis remains one of the most fundamental and reliable methods for this transformation.

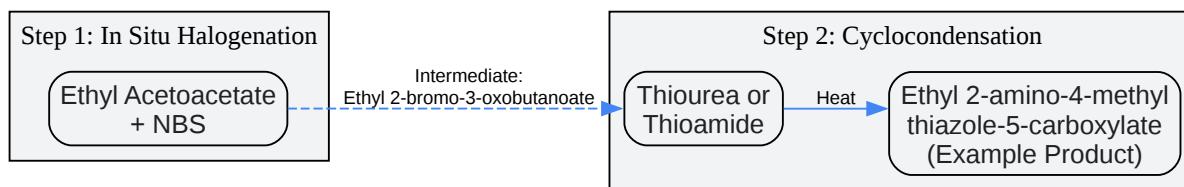
The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis generally involves the condensation reaction between an α -halocarbonyl compound and a thioamide. This powerful cyclization provides direct access to the thiazole core. For derivatives like **Ethyl 2-(thiazol-2-yl)acetate**, a common strategy involves starting with an appropriate α -haloester and a simple thioamide, such as thioformamide, or building the side chain after the ring has been formed.

A highly efficient, one-pot procedure has been developed for related thiazole structures, which can be adapted for this target.^[6] This approach avoids the isolation of sensitive intermediates, such as α -haloesters, by generating them in situ.

General Synthesis Workflow

The following diagram illustrates the logical flow of a one-pot synthesis adapted for thiazole esters, showcasing the key stages from starting materials to the final product.



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Caption: One-pot synthesis logic for thiazole esters.

Detailed Experimental Protocol: Synthesis of a Thiazole Precursor

This protocol is a representative example of the Hantzsch reaction for synthesizing a functionalized thiazole acetate, which serves as a close analog and demonstrates the core methodology.^[7]

Objective: To synthesize Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate.

Materials:

- Pyridine-4-carbothioamide (30 mmol)
- Ethyl 2-chloro-3-oxobutanoate (30 mmol)
- Absolute Ethanol (30 mL)

- 10% Sodium Bicarbonate Solution
- Cold Deionized Water

Procedure:

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL).
- Reaction: Heat the mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.
- Neutralization: Neutralize the solution carefully with a 10% sodium bicarbonate solution until effervescence ceases.
- Isolation: The resulting solid precipitate is collected by vacuum filtration.
- Purification: Wash the collected solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the purified final product.

Causality: The choice of ethanol as a solvent is critical as it readily dissolves the reactants while being relatively inert. Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur. The final neutralization and washing steps are essential to remove any unreacted starting materials and acidic byproducts, ensuring the purity of the isolated thiazole derivative.

Chemical Reactivity and Strategic Applications

The synthetic utility of **Ethyl 2-(thiazol-2-yl)acetate** stems from two primary reactive sites: the active methylene group and the ester functionality.

Key Reactive Sites: A Causal Analysis

The protons on the methylene (-CH₂) carbon are significantly acidic. This is a direct consequence of being positioned between two electron-withdrawing groups: the aromatic thiazole ring and the carbonyl of the ethyl ester. This acidity allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate), which is a potent nucleophile. This reactivity is the cornerstone of its use as a building block for forming new carbon-carbon bonds.^[8] The ester group can undergo standard transformations such as hydrolysis, transesterification, and, most importantly, amidation or hydrazinolysis.^[9]

Diagram: Key Reactive Sites

Caption: Primary reactive centers of the molecule.

Core Transformation: Conversion to 2-(Thiazol-2-yl)acetohydrazide

A frequent and highly strategic transformation in drug discovery campaigns is the conversion of the ethyl ester to the corresponding acetohydrazide.^[8] This is typically achieved by reacting the ester with hydrazine hydrate. The resulting hydrazide is a significantly more versatile intermediate than the ester. It serves as a nucleophilic handle for constructing a vast array of other heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, through condensation with various electrophiles.

Detailed Experimental Protocol: Synthesis of 2-(Benzo[d]thiazol-2-yl)acetohydrazide

This protocol for a closely related benzothiazole analog demonstrates the standard and reliable method for converting the ester to the hydrazide, a key step in creating derivative libraries.^[8]

Objective: To synthesize 2-(Benzo[d]thiazol-2-yl)acetohydrazide from the corresponding ethyl ester.

Materials:

- Ethyl 2-(benzo[d]thiazol-2-yl)acetate
- Hydrazine Hydrate (e.g., 80% solution)

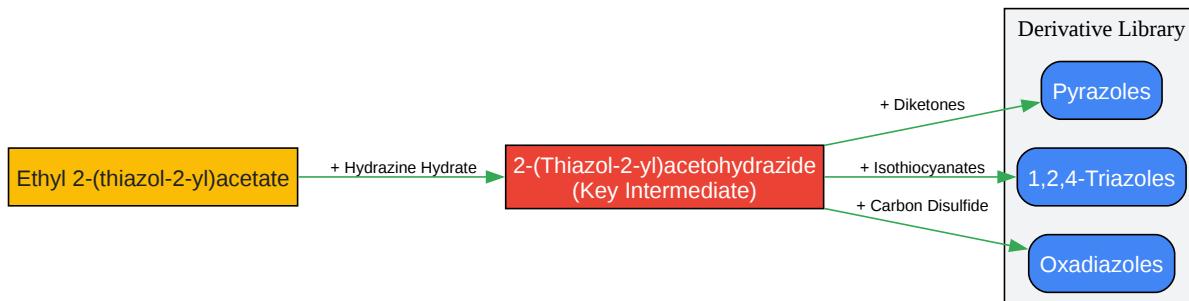
- Ethanol

Procedure:

- Setup: Dissolve the starting ethyl ester in a minimal amount of ethanol in a round-bottom flask.
- Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
- Reaction: Heat the mixture to reflux for several hours (e.g., 4-8 hours), monitoring the reaction by TLC until the starting ester spot has disappeared.
- Isolation: Cool the reaction mixture. The product hydrazide, often being a solid, will precipitate out of the solution. If not, the volume can be reduced under vacuum to induce precipitation.
- Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or ether to remove any unreacted hydrazine, and dry under vacuum.

Workflow: From Ester to Diverse Heterocycles

The conversion to the hydrazide unlocks numerous synthetic pathways for generating molecular diversity, which is critical for structure-activity relationship (SAR) studies.



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Caption: Synthetic utility of the hydrazide intermediate.

Application in Drug Discovery and Development

Ethyl 2-(thiazol-2-yl)acetate is not merely a chemical curiosity; it is a validated starting point for the development of potent and selective therapeutic agents.

Role as a Precursor in Bioactive Molecule Synthesis

The thiazole core is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.^{[1][10]} Research has demonstrated that derivatives synthesized from thiazole acetates can act as potent inhibitors of enzymes like VEGFR-2, a key target in angiogenesis and cancer therapy.^[10] By using **Ethyl 2-(thiazol-2-yl)acetate**, medicinal chemists can rapidly synthesize libraries of novel compounds for screening against such targets. For instance, novel derivatives have shown significant cytotoxic potential against liver cancer cell lines like Huh-7 and HepG-2.^[10]

Strategic Considerations for Library Design

When using this scaffold, the synthetic strategy should be guided by the intended biological target.

- Active Methylene Derivatization: If exploring modifications that protrude from the carbon linker, Knoevenagel or aldol-type condensations are ideal for introducing new aromatic or aliphatic groups.
- Hydrazide-Based Derivatization: To build new heterocyclic systems appended to the core structure, the hydrazide pathway is superior. This allows for the exploration of diverse pharmacophores that can interact with different pockets of a target protein.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

Stability and Storage Recommendations

While generally stable, compounds with active methylene groups can be susceptible to slow aerobic oxidation, especially if trace metal impurities or strong bases are present.[\[11\]](#) It is best practice to store **Ethyl 2-(thiazol-2-yl)acetate** under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place to prevent degradation.

Safety Protocols and Personal Protective Equipment (PPE)

Based on safety data for structurally related compounds, appropriate precautions must be taken.[\[12\]](#)

Hazard Category	Precautionary Measure	PPE Requirement
Inhalation	Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. [12]	N/A (with proper ventilation)
Skin Contact	May cause skin irritation. Avoid contact. Wash thoroughly after handling. [12]	Chemical-resistant gloves (e.g., nitrile)
Eye Contact	May cause serious eye irritation. [12]	Safety glasses or goggles
Fire Hazard	While not highly flammable, related esters are combustible. Keep away from open flames and heat sources. [13]	Use appropriate fire extinguisher (dry chemical, CO ₂)

Conclusion

Ethyl 2-(thiazol-2-yl)acetate is a high-value, versatile scaffold for chemical synthesis and drug discovery. Its well-defined reactivity, centered on its active methylene group and ester functionality, provides chemists with reliable and strategic pathways for molecular elaboration. By leveraging established protocols for its synthesis and derivatization, researchers can efficiently generate libraries of novel thiazole-containing compounds, accelerating the discovery of new therapeutic agents to address unmet medical needs.

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